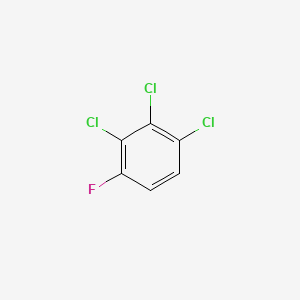

1,2,3-Trichloro-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVGXXXWPQLLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190052 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-36-2 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Trichlorofluorobenzene Isomers

Abstract

Introduction: The Significance of Trichlorofluorobenzene Isomers

Trichlorofluorobenzenes are halogenated aromatic compounds with potential applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of the chlorine and fluorine atoms on the benzene ring gives rise to six distinct isomers, each with unique physical, chemical, and biological properties. Understanding the relative thermodynamic stability of these isomers is of paramount importance for several reasons:

-

Synthesis and Process Optimization: Knowledge of the most stable isomers allows for the design of synthetic routes that favor their formation, potentially leading to higher yields and reduced purification costs.

-

Reaction Mechanism Elucidation: The relative stability of intermediates and products can provide insights into reaction mechanisms, including isomerization processes that may occur under reaction conditions.

-

Material Science Applications: The thermodynamic stability of these compounds influences their performance and degradation pathways in various applications.

-

Toxicology and Environmental Fate: The persistence and potential for bioaccumulation of these compounds in the environment can be related to their thermodynamic stability.

This guide will systematically explore the factors governing the thermodynamic stability of the six isomers of trichlorofluorobenzene, providing a robust framework for their scientific investigation.

The Six Isomers of Trichlorofluorobenzene

The six constitutional isomers of trichlorofluorobenzene are defined by the substitution pattern of the three chlorine atoms and one fluorine atom on the benzene ring.

| Isomer Name | IUPAC Name |

| 1,2,3-Trichloro-4-fluorobenzene | This compound |

| 1,2,3-Trichloro-5-fluorobenzene | 1,2,3-Trichloro-5-fluorobenzene |

| 1,2,4-Trichloro-3-fluorobenzene | 1,2,4-Trichloro-3-fluorobenzene |

| 1,2,4-Trichloro-5-fluorobenzene | 1,2,4-Trichloro-5-fluorobenzene |

| 1,2,4-Trichloro-6-fluorobenzene | 1,2,4-Trichloro-6-fluorobenzene |

| 1,3,5-Trichloro-2-fluorobenzene | 1,3,5-Trichloro-2-fluorobenzene |

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by its standard Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates a more stable compound. The Gibbs free energy is related to the enthalpy of formation (ΔH°f) and the entropy (S°) by the equation:

ΔG° = ΔH° - TΔS°

For isomers, the differences in entropy are often small, and the relative stability is primarily governed by the differences in their enthalpies of formation. The following intramolecular interactions are key determinants of the relative stability of trichlorofluorobenzene isomers:

-

Steric Hindrance: Repulsive interactions between adjacent bulky substituents (in this case, chlorine atoms) increase the internal energy of the molecule, leading to lower stability. Isomers with fewer vicinal chlorine atoms are generally expected to be more stable.

-

Dipole-Dipole Interactions: The polar C-Cl and C-F bonds create local dipoles within the molecule. The net molecular dipole moment and the orientation of these local dipoles influence intermolecular forces and, to a lesser extent, intramolecular electrostatic interactions. Repulsive interactions between adjacent dipoles can destabilize an isomer.

-

Symmetry: Highly symmetrical isomers, such as the 1,3,5-trichloro-2-fluorobenzene, may have a higher entropy, which would contribute to a more favorable Gibbs free energy.

Based on these principles, a qualitative prediction of the stability order can be made. Isomers that minimize steric repulsion between the larger chlorine atoms are likely to be more stable. For instance, isomers with a 1,3,5-trichloro substitution pattern would likely be more stable than those with a 1,2,3-trichloro arrangement.

Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational methods is required for a definitive determination of the thermodynamic stability of the trichlorofluorobenzene isomers.

Experimental Approaches

4.1.1. Combustion Calorimetry

The relative thermodynamic stability of isomers can be determined by measuring their heats of combustion.[1][2] More stable isomers have lower potential energy and will release less heat upon combustion.[1]

Experimental Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of a pure trichlorofluorobenzene isomer is placed in a sample holder within a bomb calorimeter.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water is monitored with high precision.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

-

Correction: Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.

-

Standard State Conversion: The experimental heat of combustion is corrected to standard state conditions to obtain the standard enthalpy of combustion (ΔH°c). The standard enthalpy of formation (ΔH°f) can then be calculated using Hess's law.

Causality Behind Experimental Choices: The use of a bomb calorimeter ensures that the combustion reaction goes to completion under constant volume conditions, allowing for accurate determination of the change in internal energy, which is then converted to the change in enthalpy. High-purity oxygen is used to ensure complete combustion of the halogenated organic compound.

4.1.2. Isomerization Equilibration

If the isomers can be interconverted under controlled conditions, the equilibrium constant (Keq) for the isomerization reaction can be used to calculate the difference in Gibbs free energy (ΔG°) between the isomers using the following equation:

ΔG° = -RT ln(Keq)

Experimental Protocol: Isomerization Equilibration Studies

-

Catalyst Screening: A suitable catalyst for the isomerization of trichlorofluorobenzenes is identified. Acidic catalysts, such as zeolites or Lewis acids, are often effective for the isomerization of halogenated benzenes.[3][4]

-

Reaction Setup: A pure isomer or a mixture of isomers is heated in the presence of the catalyst in a sealed reactor.

-

Time-Course Analysis: Aliquots of the reaction mixture are taken at various time intervals and analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the composition of the isomer mixture.

-

Equilibrium Determination: The reaction is continued until the composition of the isomer mixture no longer changes with time, indicating that equilibrium has been reached.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium.

-

Thermodynamic Parameter Calculation: The standard Gibbs free energy of isomerization is calculated from the equilibrium constant. By conducting the experiment at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot.

Causality Behind Experimental Choices: The choice of catalyst is crucial to ensure that the isomerization occurs at a reasonable rate without significant side reactions. The use of a sealed reactor is necessary to prevent the loss of volatile components. Accurate analytical methods are required to determine the precise composition of the isomer mixture at equilibrium.

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers.[5][6] These methods can provide accurate values for the electronic energy, enthalpy, and Gibbs free energy of molecules in the gas phase.

Computational Protocol: DFT Calculations for Isomer Stability

-

Structure Optimization: The three-dimensional structure of each trichlorofluorobenzene isomer is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[6]

-

Frequency Analysis: A vibrational frequency calculation is performed for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Energy Calculation: The total electronic energy of each isomer is calculated at a high level of theory.

-

Thermodynamic Property Calculation: The standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) are calculated by combining the electronic energy with the thermal corrections.

-

Relative Stability Determination: The relative stabilities of the isomers are determined by comparing their calculated ΔG°f or ΔH°f values.

Causality Behind Method Choices: The choice of DFT functional and basis set is a compromise between accuracy and computational cost. For halogenated aromatic compounds, it is important to use a basis set that can adequately describe the electron distribution around the halogen atoms. Frequency analysis is essential to ensure that the optimized geometry is a stable structure and to calculate the thermodynamic properties.

Visualization of Methodologies

Diagram 1: Experimental Workflow for Thermodynamic Stability Determination

Caption: Workflow for computational prediction of thermodynamic stability.

Anticipated Stability Trends and Discussion

While definitive experimental data is lacking, we can predict the relative stability of the trichlorofluorobenzene isomers based on the principles outlined in Section 3.

Predicted Stability Order (Most Stable to Least Stable):

-

1,3,5-Trichloro-2-fluorobenzene: This isomer is expected to be one of the most stable due to the minimized steric hindrance between the chlorine atoms arranged in a meta relationship.

-

1,2,4-Trichloro-5-fluorobenzene & 1,2,4-Trichloro-6-fluorobenzene: These isomers have two adjacent chlorine atoms, but the overall steric strain is less than in isomers with three consecutive chlorine atoms.

-

This compound & 1,2,3-Trichloro-5-fluorobenzene: The presence of three vicinal chlorine atoms in these isomers leads to significant steric repulsion, likely making them less stable. The position of the fluorine atom will have a secondary effect on stability.

-

1,2,4-Trichloro-3-fluorobenzene: This isomer has two pairs of adjacent chloro- and fluoro-substituents, which could lead to considerable steric and electrostatic repulsion.

It is important to emphasize that this is a qualitative prediction. The actual stability order will depend on the interplay of steric, electronic, and entropic factors, which can only be definitively determined through the experimental and computational methods described in this guide.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic stability of trichlorofluorobenzene isomers. By combining robust experimental techniques such as combustion calorimetry and isomerization equilibration with high-level computational chemistry, researchers can obtain reliable data on the relative stabilities of these important chemical intermediates. This knowledge is crucial for the rational design of synthetic processes, the elucidation of reaction mechanisms, and the development of new materials with tailored properties.

References

-

European Patent Office. (1994). Process for isomerizing trichlorobenzene - EP 0474465 B1. [3]2. Google Patents. (1993). Process for isomerizing trichlorobenzene - US5180862A. [4]3. Chegg. (2022). Solved The relative thermodynamic stability of isomeric. [Link] [2]4. Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link] [1]5. Jana, J. (2012). Relative stabilities of two difluorodiazene isomers: density functional and molecular orbital studies. Research and Reports in Transdermal Delivery, 1-10. [Link] [5]6. Al-Zier, B. (2026). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,2,3-Trichloro-4-fluorobenzene in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 1,2,3-Trichloro-4-fluorobenzene

In the realm of pharmaceutical synthesis and material science, halogenated benzenes serve as critical intermediates and solvents. This compound, a member of this class, presents a unique substitution pattern that suggests its utility in creating complex molecular architectures. However, a thorough review of the public scientific literature reveals a conspicuous absence of experimentally determined solubility data for this specific isomer. This guide, therefore, pivots from a simple presentation of data to a more foundational role: to equip the research scientist with the theoretical understanding, practical methodologies, and data analysis frameworks necessary to determine and model the solubility of this compound or similarly uncharacterized compounds. We will proceed by using its parent compound, 1,2,3-trichlorobenzene, and other isomers as illustrative analogs to demonstrate these essential principles.

Theoretical Underpinnings of Solubility for Halogenated Aromatics

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The process can be conceptualized as two sequential steps: the energy required to break the solute's crystal lattice (related to the enthalpy of fusion and melting point) and the energy released upon the solvation of the solute molecules by the solvent. A compound's solubility is thus intrinsically linked to its physicochemical properties and the nature of its interactions with the solvent.

Solute Characteristics

For halogenated benzenes like this compound, the key properties influencing solubility are:

-

Molecular Polarity: The distribution of chlorine and fluorine atoms on the benzene ring creates a specific dipole moment. While the benzene ring itself is nonpolar, the high electronegativity of the halogen substituents introduces polarity. The overall molecular polarity depends on the vector sum of these individual bond dipoles.

-

Crystal Lattice Energy: This is the energy holding the molecules together in a solid state. A higher melting point generally indicates a more stable crystal lattice, which requires more energy to overcome, often leading to lower solubility. For instance, 1,2,3-trichlorobenzene has a melting point of 53.5 °C.[1] The introduction of a fluorine atom would alter this, but the principle remains.

Solute-Solvent Interactions: The "Like Dissolves Like" Paradigm

The adage "like dissolves like" is a useful heuristic. Nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. For a substituted benzene, the interactions are more nuanced:

-

Van der Waals Forces: These are the primary interactions for nonpolar solvents like hexane. The aromatic ring of the solute can interact favorably with such solvents.

-

Dipole-Dipole Interactions: Polar aprotic solvents like acetone or ethyl acetate can interact with the polar C-Cl and C-F bonds of the solute.

-

Halogen-π Interactions: A significant, often overlooked, interaction is the halogen bond, where the electron-poor region on the halogen atom interacts with the electron-rich π-system of a solvent molecule (like toluene) or another solute molecule.[2] This can significantly influence solubility in aromatic solvents.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors, allowing for some interaction with protic solvents like alcohols (e.g., ethanol).

Understanding these forces is paramount for solvent selection in processes such as crystallization and reaction chemistry. For example, a solvent that engages in strong, specific interactions with the solute is likely to be a better solvent.[3]

Experimental Determination of Solubility: The Isothermal Saturation Method

The most reliable method for generating high-quality solubility data is the isothermal saturation method.[4] This gravimetric approach involves allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature, followed by analyzing the concentration of the supernatant. It is a self-validating system because achieving a constant concentration over time confirms that equilibrium has been reached.

Mandatory Equipment and Reagents

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, toluene, ethyl acetate, hexane)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven

-

Evaporating dishes or pre-weighed vials

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately weigh and add a specific mass of the chosen organic solvent to each vial. Recording mass rather than volume avoids inaccuracies from temperature-induced density changes.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures vigorously.

-

Causality Note: Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. The time required to reach equilibrium must be experimentally determined but is typically between 24 and 72 hours. A preliminary kinetic study measuring concentration at 12, 24, 48, and 72 hours is recommended to establish the necessary equilibration time.

-

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours. This allows the excess solid to settle, creating a clear supernatant.

-

Sampling: Withdraw a sample of the clear supernatant using a pre-heated syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.

-

Causality Note: Using a pre-heated syringe and performing the filtration quickly at the experimental temperature is critical to prevent the solute from crystallizing out of solution due to temperature changes, which would lead to an underestimation of solubility.

-

-

Gravimetric Analysis: Immediately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A gentle stream of nitrogen can accelerate this process.

-

Final Weighing: Once the solvent has completely evaporated and the vial has returned to room temperature in a desiccator, weigh the vial again. The mass difference corresponds to the mass of the dissolved solute. Drying should continue until a constant weight is achieved.[5]

Data Calculation

The mole fraction solubility (x) is calculated as follows:

-

Mass of solvent (m₁) = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of solute (m₂) = (Mass of vial + dry solute) - (Mass of empty vial)

-

Moles of solvent (n₁) = m₁ / M₁ (where M₁ is the molar mass of the solvent)

-

Moles of solute (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solute)

-

Mole Fraction (x) = n₂ / (n₁ + n₂)

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the isothermal saturation method for robust solubility determination.

Sources

- 1. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fact sheet: 1,2,3-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Advanced Synthesis of Halogenated Benzene Derivatives: A Technical Guide

Executive Summary: The Strategic Value of the C-X Bond

In drug discovery, the introduction of a halogen atom onto a benzene ring is rarely a trivial substitution; it is a calculated maneuver to modulate lipophilicity (LogP), block metabolic hot-spots (e.g., preventing P450 oxidation), or enable subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While Electrophilic Aromatic Substitution (EAS) remains the textbook standard, it is often insufficient for complex scaffolds due to harsh conditions and rigid regioselectivity rules. This guide prioritizes modern, high-fidelity methodologies —specifically Transition Metal-Catalyzed C-H Activation and Late-Stage Fluorination—while contextualizing them against optimized classical techniques like the Sandmeyer reaction.

Decision Matrix: Selecting the Optimal Methodology

Before initiating wet chemistry, analyze the substrate's electronic and steric profile. The following logic flow dictates the most probable path to success.

Visualization: Reaction Selection Logic

Figure 1: Decision tree for selecting the appropriate halogenation strategy based on substrate functionality and desired regioselectivity.

Mechanistic Deep Dive & Methodologies

The Modern Standard: Pd-Catalyzed C-H Halogenation

Best for: Late-stage functionalization where ortho-selectivity is required, bypassing electronic directing rules.

Unlike EAS, which relies on the inherent nucleophilicity of the arene, this method utilizes a Directing Group (DG) to coordinate a Palladium catalyst, bringing it into proximity with the target C-H bond. The mechanism typically proceeds via a Pd(II)/Pd(IV) redox cycle.

Mechanistic Insight: The reaction does not generate free halogen radicals or electrophiles. Instead, the N-halosuccinimide (NXS) acts as an oxidant, transforming the cyclopalladated Pd(II) intermediate into a high-valent Pd(IV) species. Reductive elimination then forms the C-X bond and regenerates the catalyst.

Visualization: Pd(II)/Pd(IV) Catalytic Cycle

Figure 2: Catalytic cycle for ligand-directed C-H chlorination/bromination using Pd(OAc)2 and NXS.

The Fluorine Challenge: Late-Stage Fluorination

Best for: PET tracers (

Fluorine is unique. The C-F bond is the strongest in organic chemistry, yet forming it is notoriously difficult due to the high hydration energy of fluoride (

-

Classical Halex: Requires high temperatures (200°C+) and dry solvents (DMSO/Sulfolane) to force

exchange using KF. -

Modern Approach (Ritter-Type): Uses electrophilic fluorinating agents (e.g., Selectfluor) or specialized Pd/Ag catalysts to fluorinate under milder conditions.

Experimental Protocols

Protocol A: Pd-Catalyzed Ortho-Chlorination (Sanford Method)

Validated for substrates with pyridyl, amide, or oxime directing groups.

Materials:

-

Substrate (e.g., 2-phenylpyridine): 1.0 equiv

-

Pd(OAc)₂: 5 mol%

-

N-Chlorosuccinimide (NCS): 1.1 - 1.5 equiv

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Charge: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and NCS (147 mg, 1.1 mmol).

-

Solvate: Add MeCN (5 mL). Seal the vial with a Teflon-lined cap.

-

Heat: Place in a heating block at 100°C for 12–24 hours.

-

Note: AcOH often accelerates the reaction via a CMD (Concerted Metalation-Deprotonation) mechanism but may complicate workup.

-

-

Monitor: Check via LC-MS. Look for the characteristic M+34 (Cl) isotope pattern (3:1 ratio).

-

Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: If the reaction stalls, add 10 mol% of an additive like TsOH to promote the protonolysis step or switch to a stronger oxidant like PhI(OAc)₂/LiCl.

Protocol B: Optimized Sandmeyer Bromination

Validated for converting anilines to aryl bromides.

Materials:

-

Aniline derivative: 1.0 equiv

-

NaNO₂: 1.1 equiv

-

HBr (48% aq): 2.5 equiv

-

CuBr: 1.0 equiv (or catalytic CuBr with excess bromide source)

Step-by-Step Workflow:

-

Diazotization: Dissolve aniline in HBr/Water at 0°C . Add NaNO₂ (aq) dropwise. Maintain temp < 5°C to prevent diazonium decomposition (phenol formation).

-

Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution into the CuBr solution slowly.

-

Why? Adding Cu to the diazonium minimizes biaryl coupling side reactions.

-

-

Heat: Warm to 60°C for 1 hour until N₂ evolution ceases.

-

Extraction: Extract with Et₂O or DCM. Wash with Na₂SO₃ (to remove trace Br₂) and NaHCO₃.

Quantitative Comparison of Methods

| Feature | Electrophilic Subst. (EAS) | Sandmeyer Reaction | Pd-Catalyzed C-H Activation |

| Regioselectivity | Electronic (o/p vs m) | Ipso (replaces -NH₂) | Directing Group (Ortho) |

| Functional Group Tolerance | Low (Acid sensitive) | Moderate | High |

| Atom Economy | Moderate | Low (Stoichiometric Cu/Acid) | High (Catalytic) |

| Scalability | High | High (Hazard: Diazonium) | Moderate (Cost of Pd) |

| Primary Utility | Simple commodity chems | Specific substitution patterns | Complex drug scaffolds |

References

-

Sanford, M. S., et al. (2006).[1] "A Simple Catalytic Method for the Regioselective Halogenation of Arenes." Organic Letters. Link

-

Ritter, T., et al. (2011).[2][3] "Late-Stage Fluorination of Arenes." Science. Link

-

Buchwald, S. L., et al. (2009). "Palladium-Catalyzed Fluorination of Aryl Triflates." Science. Link

-

Kalyani, D., & Sanford, M. S. (2010). "Regioselectivity in Palladium-Catalyzed C-H Functionalization." Chemical Reviews. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[3] "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Agrochemical Intermediates Using 1,2,3-Trichloro-4-fluorobenzene

Introduction: The Strategic Role of Polychlorofluorobenzenes in Agrochemical Design

In the landscape of modern agrochemical development, the strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of designing potent and effective active ingredients.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes in pests and weeds.[2][3] The presence of multiple chlorine and fluorine atoms on a benzene ring, as in 1,2,3-Trichloro-4-fluorobenzene, creates a highly versatile yet underutilized platform for constructing complex agrochemical intermediates.

This guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will explore its transformation into key functionalized intermediates, primarily through electrophilic nitration followed by nucleophilic aromatic substitution (SNAr) or reduction. These pathways unlock access to valuable precursors for several classes of herbicides and fungicides, demonstrating the latent potential of this polychlorofluorinated building block. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to guide researchers in their synthetic endeavors.

Core Synthetic Strategy: Activation via Nitration

The initial step in harnessing the synthetic potential of this compound is the introduction of a strong electron-withdrawing group. This "activation" step is critical for facilitating subsequent nucleophilic substitution reactions. Nitration is the ideal choice, as the resulting nitro group is a powerful activator for SNAr reactions and can be readily converted into other functional groups, such as an amine.[4][5]

Based on the directing effects of the existing halogen substituents, the nitration of this compound is expected to yield 1,2,3-Trichloro-4-fluoro-5-nitrobenzene as the major product. The nitro group is directed to the position that is para to the fluorine atom and ortho to a chlorine atom, a position activated by the halogens.

Protocol 1: Synthesis of 1,2,3-Trichloro-4-fluoro-5-nitrobenzene

This protocol is adapted from established procedures for the nitration of similar polychlorinated benzenes.[6]

Causality and Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the halogens on the benzene ring.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) during the addition of the substrate is crucial to prevent over-nitration and the formation of unwanted byproducts.

Materials and Equipment:

-

This compound (1.0 eq)

-

Concentrated Nitric Acid (90%) (2.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Ice-water bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Set up a round-bottom flask in an ice-water bath on a magnetic stirrer.

-

Carefully add concentrated sulfuric acid to the flask, followed by the slow, dropwise addition of concentrated nitric acid, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add this compound dropwise from a dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product, 1,2,3-Trichloro-4-fluoro-5-nitrobenzene, in a vacuum oven.

Data and Characterization:

| Parameter | Expected Result |

| Product | 1,2,3-Trichloro-4-fluoro-5-nitrobenzene |

| Appearance | Pale yellow solid |

| Yield | 85-95% (typical) |

| Purification | Recrystallization from ethanol if necessary |

Application Note 1: Synthesis of Diaryl Ether Intermediates via SNAr

The newly synthesized 1,2,3-Trichloro-4-fluoro-5-nitrobenzene is now highly activated for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is positioned para to the powerful electron-withdrawing nitro group, making it an excellent leaving group.[5][7] This allows for the facile introduction of nucleophiles, such as phenoxides, to form diaryl ether linkages, a common structural motif in herbicides like oxyfluorfen.[5]

Caption: Workflow for SNAr reaction.

Protocol 2: Synthesis of 1-(4-Methoxyphenoxy)-2,3,4-trichloro-5-nitrobenzene

This protocol provides a general method for the synthesis of a diaryl ether intermediate using 4-methoxyphenol as a representative nucleophile.

Causality and Experimental Choices:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate formed during the SNAr mechanism, thereby accelerating the reaction.[4][8]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without causing unwanted side reactions.

-

Leaving Group: The C-F bond is preferentially cleaved over the C-Cl bonds because fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon, making it more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the halogen-carbon bond.[7]

Materials and Equipment:

-

1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard reflux apparatus with condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,3-Trichloro-4-fluoro-5-nitrobenzene, 4-methoxyphenol, and anhydrous K₂CO₃.

-

Add anhydrous DMF via syringe and begin stirring.

-

Heat the reaction mixture to 100 °C and maintain for 4-8 hours.

-

Monitor the reaction by TLC, observing the disappearance of the starting materials.

-

Once complete, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure diaryl ether.

Application Note 2: Synthesis of Polychlorofluoroaniline Intermediates

The nitro group on the aromatic ring serves as a synthetic handle that can be readily reduced to an aniline. Polychlorinated anilines are foundational intermediates for numerous agrochemicals, including phenylurea and sulfonylurea herbicides, and various amide fungicides.

Caption: Workflow for nitro group reduction.

Protocol 3: Synthesis of 2,3,4-Trichloro-5-fluoroaniline

This protocol describes a classic and reliable method for nitro group reduction using tin metal and hydrochloric acid.

Causality and Experimental Choices:

-

Reducing System: The Sn/HCl system is a robust and cost-effective method for the reduction of aromatic nitro groups. Tin acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by HCl.

-

Work-up: After the reduction is complete, the reaction mixture is acidic. A strong base (NaOH) is added to neutralize the excess acid and to precipitate tin salts (as tin hydroxides), allowing the free aniline product to be extracted into an organic solvent.

Materials and Equipment:

-

1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)

-

Granular Tin (Sn) (3.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

50% Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, suspend the 1,2,3-Trichloro-4-fluoro-5-nitrobenzene and granular tin in ethanol.

-

Heat the mixture to reflux and add concentrated HCl portion-wise through the condenser. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.

-

After the addition is complete, continue to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

-

Carefully neutralize the filtrate by slowly adding 50% NaOH solution until the pH is strongly basic (pH > 10). A thick precipitate of tin salts will form.

-

Extract the resulting slurry with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,3,4-Trichloro-5-fluoroaniline, which can be further purified by vacuum distillation or recrystallization.

Data and Characterization Summary:

| Intermediate Product | Key Reactions | Potential Agrochemical Class |

| Diaryl Ether | SNAr with Phenols | Phenoxy Herbicides, Fungicides |

| Aniline | Nitro Group Reduction | Phenylurea Herbicides, Amide Fungicides, Triazole Derivatives |

Conclusion and Future Prospects

While this compound may not be a widely cited starting material, its structural features make it a highly valuable precursor for targeted agrochemical synthesis. The protocols detailed in this guide demonstrate a logical and efficient two-step strategy—activation by nitration followed by either SNAr or reduction—to generate versatile diaryl ether and aniline intermediates. These intermediates open the door to a wide array of complex molecular architectures relevant to the development of next-generation herbicides and fungicides. By understanding the underlying chemical principles, researchers can adapt and expand upon these methods to explore novel chemical space in the continuous effort to enhance global crop protection.

References

-

Zhang, L., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved February 22, 2026, from [Link]

-

da Silva, A. B., et al. (2022). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Journal of the Brazilian Chemical Society. Retrieved February 22, 2026, from [Link]

-

Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467. Retrieved February 22, 2026, from [Link]

-

Mott, A. C., & Matson, K. S. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved February 22, 2026, from [Link]

-

Kumar, R., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. Retrieved February 22, 2026, from [Link]

-

Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 22, 2026, from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved February 22, 2026, from [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,4-Trichloronitrobenzene. Retrieved February 22, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scielo.br [scielo.br]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Note: Precision Synthesis of Fluorinated Terphenyl Mesogens using 1,2,3-Trichloro-4-fluorobenzene

Abstract

This detailed application note outlines the protocol for utilizing 1,2,3-Trichloro-4-fluorobenzene (TCFB) as a core scaffold in the synthesis of negative dielectric anisotropy (

Introduction & Chemical Strategy

The Role of TCFB in Liquid Crystals

Modern liquid crystal displays (LCDs) and phased-array antennas require materials with specific anisotropic properties.

-

Dielectric Anisotropy (

): TCFB provides a scaffold for introducing lateral halogens. The fluorine atom at position 4 and the remaining chlorine (typically at position 2) create a dipole moment perpendicular to the molecular long axis, resulting in negative -

Viscosity & Melting Point: The steric bulk of the lateral chlorine disrupts efficient packing, thereby lowering the melting point and suppressing smectic phase formation, which is vital for maintaining a wide nematic range.

Regioselectivity and Mechanistic Logic

The molecule this compound presents a unique challenge and opportunity in palladium-catalyzed cross-coupling.

-

Site 1 (C-Cl): Meta to Fluorine. Sterically hindered by Cl at pos 2.

-

Site 2 (C-Cl): The "Sandwich" position. Flanked by Cl at 1 and 3.[1] Most sterically hindered; typically the last to react.

-

Site 3 (C-Cl): Ortho to Fluorine.[2] Electronically activated for oxidative addition due to the inductive effect (-I) of the fluorine atom, yet sterically hindered by Cl at pos 2.

-

Site 4 (C-F): Generally inert under standard Suzuki conditions (

,

Experimental Strategy: We will utilize a Sequential Suzuki-Miyaura Coupling workflow. By controlling catalyst ligand bulk (sterics) and stoichiometry, we can selectively couple at the 1 and 3 positions to generate a terphenyl core, leaving the central chlorine (position 2) and fluorine (position 4) intact to serve as the lateral dipole generators.

Experimental Protocols

Materials & Reagents[3][4][5]

-

Precursor: this compound (Purity >98%)

-

Boronic Acids:

-

Partner A: 4-Propylphenylboronic acid (Terminal chain provider)

-

Partner B: 4-(trans-4-pentylcyclohexyl)phenylboronic acid (Mesogenic extender)

-

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) or -

Solvents: THF (anhydrous), Toluene, Ethanol (degassed).

Workflow Visualization (Graphviz)

Caption: Figure 1. Sequential synthesis workflow for converting TCFB into a high-performance terphenyl liquid crystal core.

Protocol 1: Synthesis of the Intermediate (Mono-Coupling)

Objective: Selectively couple Boronic Acid A to the TCFB core. Note: Due to the symmetry of the 1 and 3 positions relative to the 2-Cl, a mixture of isomers is possible. However, the position ortho to Fluorine (C3) is often more reactive electronically.

-

Setup: In a 250 mL 3-neck round bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Add TCFB (10.0 g, 50 mmol) and

(1.7 g, 3 mol%). -

Solvent: Add a mixture of Toluene (80 mL) and Ethanol (40 mL). Degas by bubbling nitrogen for 15 minutes.

-

Base: Add

aqueous solution (50 mL). -

Addition: Add 4-Propylphenylboronic acid (8.2 g, 50 mmol, 1.0 eq) dissolved in minimal ethanol.

-

Critical: Do not add excess boronic acid to avoid bis-coupling.

-

-

Reaction: Heat to 60°C (mild heat) for 6-8 hours. Monitor by GC-MS.

-

Endpoint: Disappearance of Boronic Acid A. Presence of mono-coupled product.

-

-

Workup: Cool to RT. Separate organic layer. Wash with brine (

mL). Dry over -

Purification: Flash chromatography (Silica gel, 100% Hexanes).

-

Target: Isolate the mono-coupled chlorofluorobiphenyl intermediate.

-

Protocol 2: Synthesis of the Terphenyl Core (Bis-Coupling)

Objective: React the remaining accessible chlorine (Position 1 or 3) with Boronic Acid B. The central chlorine (Position 2) remains due to extreme steric hindrance.

-

Setup: 100 mL reaction vessel.

-

Charging: Add the Mono-coupled Intermediate (from Protocol 1, 10 mmol).

-

Catalyst Switch: Use

(2 mol%) and SPhos (4 mol%).-

Reasoning: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into hindered chlorides.

-

-

Partner B: Add 4-(trans-4-pentylcyclohexyl)phenylboronic acid (12 mmol, 1.2 eq).

-

Conditions: Reflux in Toluene/Water/K3PO4 system at 90-100°C for 12 hours.

-

Workup: Standard aqueous extraction.

Purification for Electronic Grade (LC) Requirements

Liquid crystals require extreme purity (>99.9%) to prevent ionic impurities from causing image sticking or flickering in displays.

| Step | Method | Objective | Target Spec |

| 1 | Adsorption | Pass crude through Silica Gel / Alumina plug. | Remove Pd catalyst traces. |

| 2 | Crystallization | Recrystallize from Ethanol/Ethyl Acetate (3:1). | Remove isomers/homologs. |

| 3 | Zone Refining | (Optional) Zone melting. | Ultra-high purity (>99.95%). |

| 4 | Analysis | HPLC (UV @ 254nm) + Ion Chromatography. | Resistivity |

Analytical Data Summary (Expected)

The following table summarizes the expected physical properties of the resulting Terphenyl LC core compared to a standard non-chlorinated analog.

| Property | TCFB-Derived Terphenyl | Standard Fluorinated Terphenyl | Impact of TCFB Core |

| Melting Point ( | 60 - 80°C | 110 - 130°C | Lowered (Lateral Cl disrupts packing). |

| Clearing Point ( | 180 - 200°C | >220°C | Slight reduction, but nematic range widens. |

| Dielectric Anisotropy ( | -4.5 to -6.0 | -2.0 to -3.0 | Enhanced Negative (Lateral dipole). |

| Birefringence ( | 0.25 - 0.30 | 0.20 - 0.25 | Increased due to electron density of Cl. |

Safety & Handling (SDS Highlights)

-

Hazard Identification: this compound is an irritant and potentially toxic if inhaled.

-

Reactivity: Releases HF and HCl upon thermal decomposition.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood operation are mandatory.

-

Waste: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

-

Beilstein J. Org.[3][4] Chem. (2020).[5][3][4] Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from

-

National Science Foundation . Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Retrieved from

-

Sigma-Aldrich . 1,2,3,5-Tetrachloro-4-fluorobenzene Product Information. (Used as analog for safety/handling data).[6] Retrieved from

-

Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from

-

SynQuest Labs . 1,2,4-Trichlorobenzene Safety Data Sheet. (Isomer safety reference). Retrieved from

Disclaimer: This protocol is intended for use by qualified research personnel. Optimization of catalyst loading and temperature may be required based on specific batch reactivity.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]

- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 6. matrixscientific.com [matrixscientific.com]

Application Note: Site-Selective Suzuki-Miyaura Coupling of Trichlorofluorobenzenes

Executive Summary

The selective cross-coupling of polyhalogenated arenes represents a critical challenge in medicinal chemistry. Trichlorofluorobenzenes (TCFBs) are particularly valuable scaffolds, offering multiple vectors for diversification. However, they present a dichotomy of reactivity: the highly electronegative fluorine atom activates the ring electronically but deactivates adjacent positions sterically.

This guide details the protocols for the site-selective Suzuki-Miyaura Cross-Coupling (SMCC) of TCFBs. By leveraging sterically demanding, electron-rich Buchwald phosphine ligands, researchers can achieve high chemoselectivity (C-Cl vs. C-F) and regioselectivity (C4-Cl vs. C2-Cl), avoiding common pitfalls like hydrodehalogenation or uncontrolled oligomerization.

Mechanistic Insight & Design Principles

The Selectivity Landscape

In a substrate like 1-fluoro-2,4,6-trichlorobenzene , three distinct electronic and steric environments exist. Understanding the oxidative addition (OA) hierarchy is prerequisite to protocol design.

-

Chemoselectivity (C-Cl vs. C-F): Under standard Pd(0) catalysis, the C-F bond (BDE ~116 kcal/mol) is inert compared to the C-Cl bond (BDE ~95 kcal/mol). This allows the fluorine to serve as a "spectator" directing group that activates the ring without reacting itself.

-

Regioselectivity (C4 vs. C2/C6):

-

Electronic Effect: The fluorine atom exerts a strong inductive withdrawing effect (-I), activating the ortho (C2/C6) and para (C4) positions toward nucleophilic attack (or oxidative addition).

-

Steric Effect: The C2/C6 positions are flanked by the fluorine atom and a chlorine atom, creating significant steric congestion. The C4 position is relatively accessible.

-

Outcome: Using bulky ligands (e.g., XPhos, SPhos) amplifies the steric penalty at C2/C6, forcing the catalyst to react exclusively at C4 .

-

Catalyst Selection Strategy

Aryl chlorides are notoriously sluggish electrophiles. To facilitate oxidative addition at moderate temperatures (preventing thermal decomposition), we utilize Buchwald Precatalysts (Generation 3 or 4) . These precatalysts rapidly generate the active monoligated Pd(0)-L species, which is essential for reacting with electron-deficient, hindered chlorides.

-

Ligand of Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

-

Why: The bulky biaryl backbone prevents catalyst dimerization and enforces regioselectivity by clashing with the ortho-substituents of the substrate.

-

-

Base: Weak inorganic bases (

) are preferred over alkoxides to minimize hydrodehalogenation.

Visualization: Reactivity Logic

Caption: Decision matrix for regioselective oxidative addition. Bulky ligands filter out the electronically activated but sterically crowded C2 sites, funneling reaction to C4.

Experimental Protocols

Protocol A: General Screening (Optimization Phase)

Use this protocol to validate the coupling of your specific boronic acid with the TCFB scaffold.

Reagents:

-

Substrate: 1-Fluoro-2,4,6-trichlorobenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the TCFB substrate (0.5 mmol), arylboronic acid (0.55 mmol), and XPhos Pd G3 (0.01 mmol) to a reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add THF (2.0 mL) via syringe. Ensure the solvent is anhydrous and degassed (sparged with

for 10 min). -

Base Addition: Add degassed 2.0 M aqueous

(0.75 mL) via syringe. -

Reaction: Seal the vial and heat to 60°C for 2-4 hours. Note: TCFBs are activated; excessive heat (>80°C) may promote over-reaction at C2/C6.

-

Quench & Analysis: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Analyze the organic layer via GC-MS or LC-MS to determine conversion and regioselectivity ratio (rr).

Protocol B: High-Selectivity Scale-Up (Gram Scale)

Optimized for maximum regioselectivity and yield.

| Parameter | Specification | Rationale |

| Catalyst Loading | 0.5 - 1.0 mol% XPhos Pd G3 | High turnover number (TON) of Buchwald precatalysts allows reduced loading, minimizing cost. |

| Solvent System | Toluene : Water (4:1) | Biphasic system efficiently solubilizes inorganic base while protecting the catalyst. |

| Temperature | 80°C | Higher temperature ensures completion for sterically demanding boronic acids. |

| Time | 4 - 12 Hours | Monitoring via HPLC is required to stop reaction before C2-coupling begins. |

Procedure:

-

Equip a 100 mL 3-neck round-bottom flask with a condenser and septum. Flame dry under vacuum and backfill with Argon.

-

Add 1-Fluoro-2,4,6-trichlorobenzene (10 mmol, 1.99 g), Boronic Acid (10.5 mmol), and XPhos Pd G3 (0.05 mmol, 42 mg).

-

Add Toluene (40 mL) and degassed water (10 mL).

-

Add

(granular, 30 mmol, 6.36 g). Note: Using solid base in a biphasic mixture can provide a "slow release" effect, maintaining selectivity. -

Heat to 80°C with vigorous stirring (800 rpm).

-

Monitor: Check aliquots at t=1h, 4h, and 8h. Look for the disappearance of starting material. If >5% di-coupled product (C4 + C2) appears, stop immediately.

-

Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Critical Parameters

Common Failure Modes

| Issue | Diagnosis | Corrective Action |

| Hydrodehalogenation | Product mass = Substrate - Cl + H. | Switch solvent to Dioxane (anhydrous) and use |

| Low Conversion | Starting material remains after 12h. | 1. Increase Temp to 100°C.2. Switch ligand to SPhos (smaller than XPhos, may access hindered sites easier). |

| Poor Regioselectivity | Mixture of C4 and C2 products. | 1. Lower Temperature to 40-50°C.2. Increase steric bulk of ligand (Use |

| Homocoupling | Biaryl formation from boronic acid. | Degas solvents more thoroughly. Oxygen promotes boronic acid homocoupling. |

Workflow Optimization Diagram

Caption: Iterative optimization loop for tuning yield vs. regioselectivity.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles."[1] Journal of the American Chemical Society, 2021.[1] Link

-

Sarpong, R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[2] Chemical Reviews, 2022.[2] Link

-

Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." Link

Sources

Application Note: High-Fidelity Synthesis of 2,3,4-Trichloro-5-Fluoroaniline

Strategic Overview

This technical guide details the conversion of 1,2,3-Trichloro-4-fluorobenzene (TCFB) into 2,3,4-Trichloro-5-fluoroaniline . This transformation is a critical workflow in the synthesis of next-generation fluorinated agrochemicals and pharmaceutical intermediates.

The synthesis presents two primary challenges:

-

Regiocontrol during Nitration: The substrate contains four deactivating halogen substituents. The protocol must leverage the resonance-donating capability of the fluorine atom to direct nitration to the C5 position, overcoming the steric crowding of the adjacent trichloro- motif.

-

Chemoselectivity during Reduction: Standard catalytic hydrogenation (

) poses a high risk of hydrodehalogenation (loss of Cl or F). This guide utilizes a stoichiometric iron-mediated reduction to ensure exclusive reduction of the nitro group while preserving the halogen array.

Phase I: Regioselective Nitration

Mechanistic Rationale

The nitration of TCFB is an Electrophilic Aromatic Substitution (EAS). Despite the inductive deactivation by three chlorine atoms, the fluorine atom at C4 acts as a potent ortho/para director due to resonance donation (+M effect).[1]

-

Directing Effects:

-

Fluorine (C4): Directs to C3 (blocked) and C5 .

-

Chlorine (C1): Directs to C2 (blocked) and C6 .

-

-

Selectivity: The resonance overlap of the 2p orbitals in Fluorine is more effective than the 3p orbitals in Chlorine. Consequently, the activation at C5 (ortho to F) dominates over C6.

-

Sterics: While C5 is sterically crowded, the small Van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) makes C5 accessible.

Figure 1: Regioselectivity logic driven by Fluorine’s resonance effect.

Experimental Protocol: Mixed Acid Nitration

Safety Warning: This reaction is exothermic. Trichlorobenzenes can sublime; ensure efficient condensation.

Reagents:

-

This compound (1.0 eq)

-

Sulfuric Acid (

), conc. 98% (Solvent/Catalyst) -

Nitric Acid (

), fuming >90% (Nitrating agent)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath (-5°C).

-

Solvent Charge: Charge concentrated

(5.0 vol relative to substrate). Cool to 0°C. -

Substrate Addition: Add this compound portion-wise. The substrate may not fully dissolve immediately.

-

Nitration: Charge fuming

(1.2 eq) into the addition funnel. Add dropwise, maintaining internal temperature-

Note: If the reaction is sluggish due to extreme deactivation, warm slowly to 45-50°C after addition is complete.

-

-

Reaction: Stir at 25°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Vigorous stirring is essential to prevent clumping of the precipitating nitro-compound.

-

Isolation: Filter the pale yellow solid. Wash with cold water (

) until filtrate is neutral pH. -

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace isomers.

Target Yield: 85-92% Product: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene.

Phase II: Chemoselective Reduction

Mechanistic Rationale

The objective is to reduce the nitro group (

-

Catalytic Hydrogenation (

): NOT RECOMMENDED. Palladium readily catalyzes oxidative addition into Ar-Cl bonds, leading to dechlorination byproducts (e.g., fluoro-dichloroanilines). -

Béchamp Reduction (Fe/Acid): RECOMMENDED. Electron transfer from metallic iron in a protic medium is highly chemoselective for nitro groups. It operates under mild conditions and leaves aryl halides intact.

Experimental Protocol: Iron/Ammonium Chloride

Reagents:

-

1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)

-

Iron Powder (Fe), 325 mesh (5.0 eq)

-

Ammonium Chloride (

) (0.5 eq) - Electrolyte/Buffer -

Ethanol/Water (4:1 ratio)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and overhead stirrer.

-

Charge: Add the nitro-substrate, Ethanol/Water solvent (10 vol), and solid

. -

Activation: Heat the mixture to 60°C.

-

Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Hydrogen evolution may cause foaming).

-

Reflux: Heat to reflux (approx 78°C) for 2-4 hours. The yellow color of the nitro compound should fade to a dull grey/brown suspension.

-

Workup:

-

Hot filtration through a Celite pad to remove iron oxides (

). -

Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

-

Extraction: Dilute the aqueous residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry organic layer over

, filter, and concentrate.

Figure 2: Chemoselective reduction workflow preventing dehalogenation.

Analytical Data & Quality Control

The following table summarizes the expected analytical signatures for the intermediate and final product.

| Compound | Appearance | GC-MS (m/z) | 1H NMR (CDCl3) | Key IR Bands |

| Nitro-Intermediate | Pale Yellow Solid | 1530, 1350 cm⁻¹ ( | ||

| Final Aniline | Off-white/Grey Solid | 3300-3400 cm⁻¹ ( |

Note on GC-MS: The chlorine isotope pattern (

References

-

Olah, G. A., et al. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Foundational text on mixed-acid nitration mechanisms).

- Smith, M. B. (2013). March's Advanced Organic Chemistry. 7th Ed. Wiley. (Confirming directing effects of halogens in EAS).

-

Org. Synth. 1928, 8, 12. m-Chloronitrobenzene. Link (Analogous procedure for nitration of deactivated halobenzenes).

-

US Patent 2,749,372. Trichlorodinitrobenzenes. Link (Industrial protocol for nitration of 1,2,4-trichlorobenzene, demonstrating stability of the trichloro-core under nitrating conditions).

- Bechamp, A. (1854). Annales de Chimie et de Physique. (Original description of Iron/Acid reduction).

- Gawande, M. B., et al. (2013). "Iron-based catalysts in organic synthesis." Chemical Society Reviews. (Modern review of chemoselective Iron reductions).

Sources

Application Notes and Protocols: Synthesis of Fluorinated Biphenyls from 1,2,3-Trichloro-4-fluorobenzene

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Chemistry

Fluorinated biphenyls represent a cornerstone of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into the biphenyl scaffold can profoundly influence a molecule's physicochemical and biological properties.[2][3] In drug discovery, this often translates to enhanced metabolic stability, improved binding affinity to target proteins, and fine-tuned lipophilicity, all of which are critical for developing effective and safe pharmaceuticals.[2][4] The unique electronic properties conferred by fluorine also make these compounds valuable in the design of advanced materials such as liquid crystals and polymers.[1]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biphenyls, with a specific focus on the use of 1,2,3-trichloro-4-fluorobenzene as a readily available starting material. We will delve into the mechanistic intricacies of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide a step-by-step experimental procedure for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Regioselectivity in Polychlorinated Systems

The primary challenge in the functionalization of polychlorinated aromatic compounds like this compound is achieving regioselectivity. The molecule presents three distinct carbon-chlorine (C-Cl) bonds, and controlling which of these bonds participates in the cross-coupling reaction is paramount for the synthesis of a specific, desired product.

The reactivity of each C-Cl bond is governed by a complex interplay of steric and electronic factors:

-

Steric Hindrance: The chlorine atom at the C2 position is significantly more sterically hindered due to its position between two other chlorine atoms. The C1 and C3 positions are less encumbered. Generally, less sterically hindered positions are more accessible to the bulky palladium catalyst, favoring reaction at C1 or C3.

-

Electronic Effects: The fluorine atom at C4 is a strongly electron-withdrawing group, which influences the electron density of the aromatic ring and the polarization of the C-Cl bonds. This can affect the rate of oxidative addition, a key step in the catalytic cycle.

Given these factors, the Suzuki-Miyaura coupling of this compound is most likely to occur at the less sterically hindered C1 or C3 positions. The precise outcome may depend on the specific catalyst, ligand, and reaction conditions employed. For the purpose of this protocol, we will outline a general procedure that is likely to favor mono-arylation at one of these less hindered positions.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[5][6] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1][7]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| This compound | C₆H₂Cl₃F | 199.44 | Commercially Available | |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | Commercially Available | |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Commercially Available | Pre-catalyst |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | C₂₆H₃₅O₂P | 410.52 | Commercially Available | Ligand |

| Potassium phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Commercially Available | Base, should be finely ground and dried before use. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercially Available | Anhydrous, degassed |

| Deionized Water | H₂O | 18.02 | - | Degassed |

| Toluene | C₇H₈ | 92.14 | Commercially Available | For extraction |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available | Anhydrous, for drying |

| Silica Gel | SiO₂ | 60.08 | Commercially Available | For column chromatography (e.g., 230-400 mesh) |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 199.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (3.0 mmol, 636.8 mg).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of anhydrous, degassed 1,4-dioxane.

-

Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add an additional 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 20 mL of toluene and 20 mL of water.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated biphenyl product(s).

-

Expected Outcome and Characterization

The reaction is expected to yield a mono-arylated product, either 1,2-dichloro-3-(4-methoxyphenyl)-4-fluorobenzene or 1,3-dichloro-2-(4-methoxyphenyl)-4-fluorobenzene, or a mixture of both. The isolated product(s) should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To determine the structure and isomeric ratio.

-

¹⁹F NMR spectroscopy: To confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Impure or wet reagents/solvents- Insufficient temperature | - Use fresh Pd(OAc)₂ and ligand.- Ensure all reagents and solvents are anhydrous and properly degassed.- Increase the reaction temperature in 10 °C increments. |

| Formation of side products | - Homocoupling of the boronic acid- Protodeboronation of the boronic acid | - Use a slight excess of the boronic acid.- Ensure the base is thoroughly dried and finely powdered.- Consider using a different base, such as Cs₂CO₃. |

| Poor regioselectivity | - Inappropriate ligand or reaction conditions | - Screen different phosphine ligands (e.g., XPhos, RuPhos).- Vary the solvent system and temperature.- Consider a different palladium precursor. |

Conclusion

The synthesis of fluorinated biphenyls from polychlorinated precursors like this compound is a valuable transformation for accessing novel chemical entities for drug discovery and materials science. While regioselectivity presents a notable challenge, the Suzuki-Miyaura coupling, with careful optimization of catalysts, ligands, and reaction conditions, offers a robust and reliable method for achieving this goal. The protocol provided herein serves as a solid starting point for researchers to explore the synthesis of this important class of compounds.

References

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available at: [Link]

-

Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. Organic Letters. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Cross-coupling reaction. Wikipedia. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. Available at: [Link]

-

Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Semantic Scholar. Available at: [Link]

Sources

- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed substitution and cross-coupling of benzylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivity of C–H bonds of polychlorobenzenes for palladium-catalysed direct arylations with aryl bromides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]